1-(4-Isopropoxyphenyl)methanamine 1-(4-Isopropoxyphenyl)methanamine
Brand Name: Vulcanchem
CAS No.: 21244-34-8; 387350-82-5
VCID: VC7285413
InChI: InChI=1S/C10H15NO/c1-8(2)12-10-5-3-9(7-11)4-6-10/h3-6,8H,7,11H2,1-2H3
SMILES: CC(C)OC1=CC=C(C=C1)CN
Molecular Formula: C10H15NO
Molecular Weight: 165.236

1-(4-Isopropoxyphenyl)methanamine

CAS No.: 21244-34-8; 387350-82-5

Cat. No.: VC7285413

Molecular Formula: C10H15NO

Molecular Weight: 165.236

* For research use only. Not for human or veterinary use.

1-(4-Isopropoxyphenyl)methanamine - 21244-34-8; 387350-82-5

Specification

CAS No. 21244-34-8; 387350-82-5
Molecular Formula C10H15NO
Molecular Weight 165.236
IUPAC Name (4-propan-2-yloxyphenyl)methanamine
Standard InChI InChI=1S/C10H15NO/c1-8(2)12-10-5-3-9(7-11)4-6-10/h3-6,8H,7,11H2,1-2H3
Standard InChI Key BHCAOBYOKNTDLI-UHFFFAOYSA-N
SMILES CC(C)OC1=CC=C(C=C1)CN

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Identifiers

1-(4-Isopropoxyphenyl)methanamine is recognized by multiple systematic and trivial names, including 4-isopropoxybenzylamine, (4-propan-2-yloxyphenyl)methanamine, and p-isopropoxybenzylamine. Its CAS Registry Number, 21244-34-8, is widely adopted in regulatory and commercial contexts . Additional identifiers include:

  • EC Number: 674-265-1

  • DSSTox Substance ID: DTXSID10959550

  • ChEMBL ID: CHEMBL4550303

  • Wikidata: Q82940336

A distinct compound, N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide (CAS 387350-82-5), is occasionally misassociated due to naming similarities but differs structurally (C14H20N2O2S\text{C}_{14}\text{H}_{20}\text{N}_2\text{O}_2\text{S}) .

Molecular Structure and Conformation

The molecule comprises a benzylamine backbone substituted with an isopropoxy group at the para position. Quantum mechanical calculations predict a planar aromatic ring with the isopropoxy group adopting a staggered conformation to minimize steric hindrance . The primary amine group enables hydrogen bonding and salt formation, critical for solubility modulation in synthetic applications.

Table 1: Key Structural Properties

PropertyValueSource
Molecular FormulaC10H15NO\text{C}_{10}\text{H}_{15}\text{NO}
SMILESCC(C)OC1=CC=C(C=C1)CN
InChIKeyBHCAOBYOKNTDLI-UHFFFAOYSA-N
Topological Polar Surface Area35.2 Ų

Synthesis and Industrial Production

Synthetic Pathways

While proprietary protocols dominate industrial production, academic literature suggests two plausible routes:

  • Nucleophilic Aromatic Substitution: Reaction of 4-fluorobenzonitrile with isopropyl alcohol under basic conditions, followed by reduction of the nitrile to the primary amine using lithium aluminum hydride .

  • Reductive Amination: Condensation of 4-isopropoxybenzaldehyde with ammonium acetate in the presence of a reducing agent such as sodium cyanoborohydride .

Hangzhou Huarong Pharm Co., Ltd. reports a production capacity of 500 kg/month under GMP conditions, yielding 99% pure product .

Physicochemical Properties

The compound is typically isolated as a white crystalline solid with the following characteristics:

  • Melting Point: 98–102°C (lit.)

  • Solubility: Miscible in polar aprotic solvents (DMF, DMSO); limited solubility in water (<1 mg/mL)

  • Storage: Stable under inert gas at −20°C in tightly sealed containers

Applications in Pharmaceutical Research

Drug Discovery Intermediates

1-(4-Isopropoxyphenyl)methanamine serves as a building block for:

  • Kinase Inhibitors: The amine group undergoes sulfonylation or acylation to create pharmacophores targeting ATP-binding pockets .

  • G Protein-Coupled Receptor (GPCR) Modulators: Its aromatic system participates in π-π interactions with transmembrane helices .

Biological Screening Data

Hazard ClassCategorySignal WordH-Code
Acute Oral Toxicity4WarningH302
Skin Irritation2WarningH315
Eye Damage/Irritation1/2DangerH318/H319
Respiratory Irritation3WarningH335

Intellectual Property Landscape

Patent Filings

The WIPO Patentscope database lists 12 patents referencing this compound, primarily in:

  • Anticancer Agents: WO2023184567A1 claims derivatives as checkpoint kinase inhibitors .

  • Antidepressants: EP4105224A1 discloses benzylamine analogs as monoamine reuptake inhibitors .

SupplierPurityQuantityPrice (USD)
Hangzhou Huarong Pharm99%1 kg1,200
SynQuest Laboratories95%10 g623

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